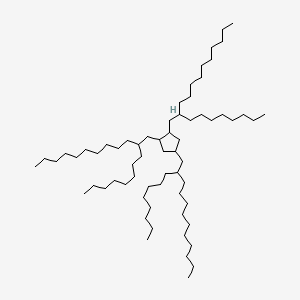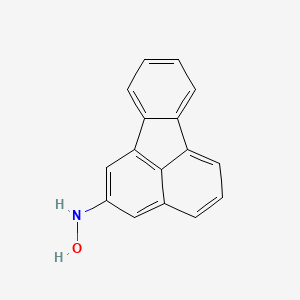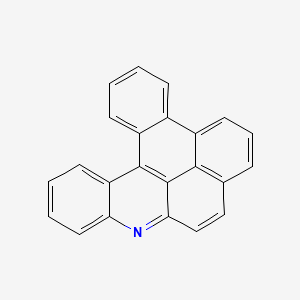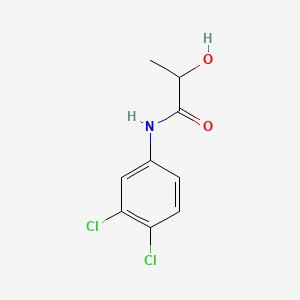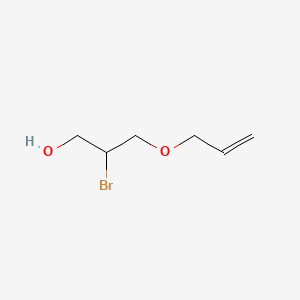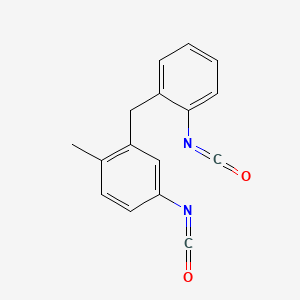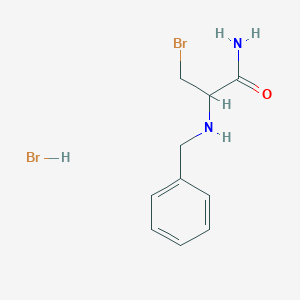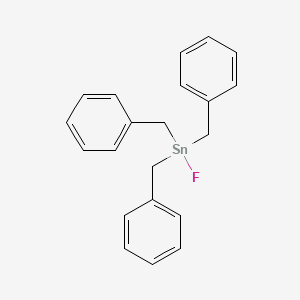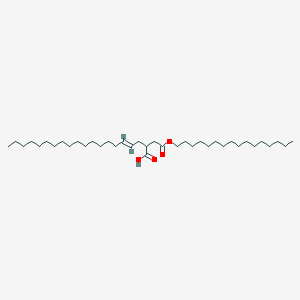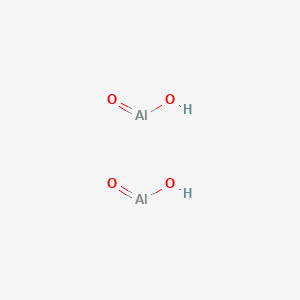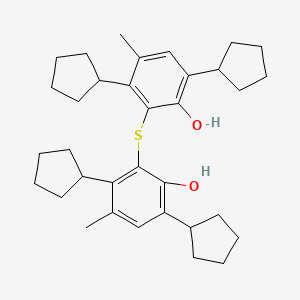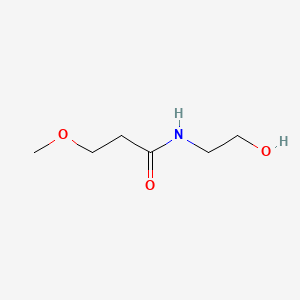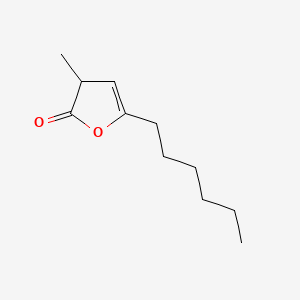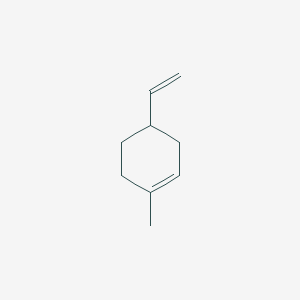
1-Methyl-4-vinylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-vinylcyclohexene is an organic compound characterized by a vinyl group attached to the fourth position of a cyclohexene ring, with a methyl group at the first position. This compound is a colorless liquid and is primarily used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-vinylcyclohexene can be synthesized through the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction typically occurs at temperatures ranging from 110°C to 425°C and pressures between 1.3 MPa and 100 MPa. The presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium, is essential for the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the compound. The process involves continuous monitoring and adjustment of temperature, pressure, and catalyst concentration to maintain the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-vinylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted cyclohexene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Ethyl-substituted cyclohexenes.
Substitution: Halogenated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-vinylcyclohexene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-vinylcyclohexene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Vinylcyclohexene: Similar structure but lacks the methyl group at the first position.
1,5-Cyclooctadiene: Another diene with different ring size and properties.
Uniqueness: 1-Methyl-4-vinylcyclohexene is unique due to the presence of both a vinyl and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable in specific synthetic applications .
Eigenschaften
CAS-Nummer |
17699-86-4 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
4-ethenyl-1-methylcyclohexene |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h3-4,9H,1,5-7H2,2H3 |
InChI-Schlüssel |
WBRWISGILFCCJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


